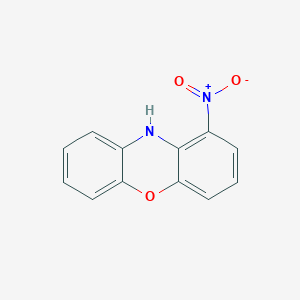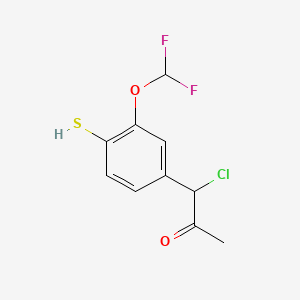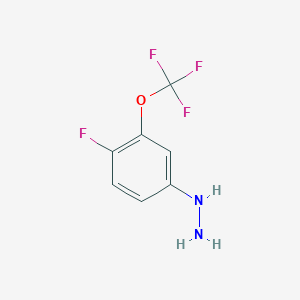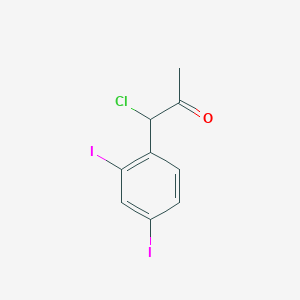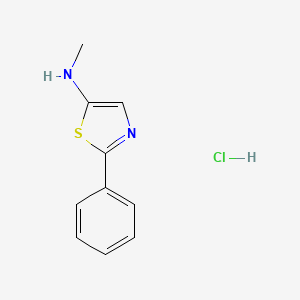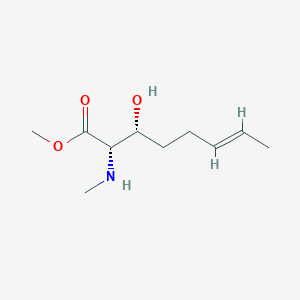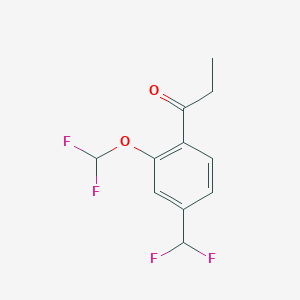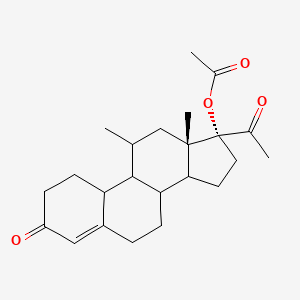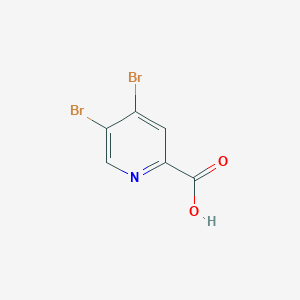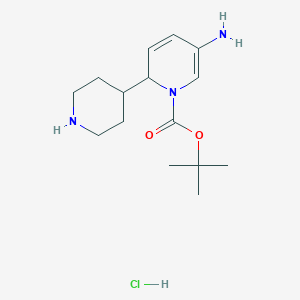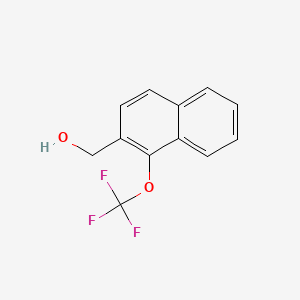
Centatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Centatin is a small molecule drug developed by the Central Drug Research Institute. This compound has shown promise in various therapeutic areas, particularly in oncology, due to its ability to target specific pathways implicated in diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Centatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. general methods for synthesizing small molecule drugs often involve:
Refluxing with organic solvents: This step typically involves heating the reactants in a solvent like acetone at temperatures below 50°C for several hours.
Anti-solvent precipitation: This method is used to purify the compound by adding an anti-solvent to precipitate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would include:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Use of industrial reactors: Large-scale reactors to handle the increased volume of reactants and solvents.
Purification techniques: Methods such as crystallization, filtration, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Centatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Centatin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action for Centatin involves its ability to precisely target and neutralize certain proteins that are overexpressed in cancer cells . By binding to these proteins, this compound inhibits their function, which is crucial for the survival and proliferation of cancer cells . This targeted approach not only halts the growth of malignant cells but also triggers their apoptosis or programmed cell death . This dual mechanism makes this compound a potent anti-cancer agent with the potential to overcome resistance mechanisms that limit the efficacy of existing therapies .
Comparison with Similar Compounds
Centatin can be compared with other FXR antagonists and small molecule drugs targeting similar pathways. Some similar compounds include:
Guggulsterone: Another FXR antagonist derived from the resin of the Commiphora mukul tree.
Obeticholic acid: A semi-synthetic bile acid analog that acts as an FXR agonist, used in the treatment of primary biliary cholangitis.
Uniqueness
This compound’s uniqueness lies in its dual mechanism of action, targeting both the inhibition of protein function and the induction of apoptosis in cancer cells . This makes it a promising candidate for overcoming resistance mechanisms in cancer therapy .
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16?,18?,19?,20-,21+/m0/s1 |
InChI Key |
YLFRRPUBVUAHSR-AKYPRQFMSA-N |
Isomeric SMILES |
CC(=O)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


